molecular formula C23H19N3O3 B2475580 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 891125-44-3

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2475580
CAS No.: 891125-44-3
M. Wt: 385.423
InChI Key: NIWWMWAMHUZMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as N-2,5-Dimethylphenylthioureido Acid Derivatives, have been synthesized for research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxadiazoles

    A study by Shakir, Ariffin, and Abdulla (2014) focused on the synthesis of new oxadiazoles, highlighting their potential in organic synthesis and chemical properties analysis (Shakir, Ariffin, & Abdulla, 2014).

  • Formation of Carbonyl Ylides

    Lu, Reid, and Warkentin (2001) reported on the formation of diaryloxycarbenes from oxadiazolines, which is significant for understanding the chemical behavior of such compounds (Lu, Reid, & Warkentin, 2001).

Material Science Applications

  • Polymer Synthesis: Hamciuc, Hamciuc, Brumǎ, and Schulz (2005) described the creation of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, relevant for advanced material applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Medicinal Chemistry and Pharmacology

  • Anticancer Activity

    A study by Ahsan et al. (2014) evaluated the anticancer activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which is crucial for developing new therapeutic agents (Ahsan et al., 2014).

  • Antimicrobial and Anti-Proliferative Activities

    Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases and assessed their antimicrobial and anti-proliferative activities, indicating potential medicinal applications (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-12-13-16(2)19(14-15)22-25-26-23(29-22)24-21(27)18-10-6-7-11-20(18)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWWMWAMHUZMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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